molecular formula C13H9N3O2 B2632963 3-(5-Cyanopyridin-2-ylamino)benzoic acid CAS No. 1094668-69-5

3-(5-Cyanopyridin-2-ylamino)benzoic acid

Cat. No.: B2632963
CAS No.: 1094668-69-5
M. Wt: 239.234
InChI Key: HRSXJPPCQVJSLV-UHFFFAOYSA-N
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Description

3-(5-Cyanopyridin-2-ylamino)benzoic acid is a benzoic acid derivative featuring a 5-cyano-substituted pyridine ring linked via an amino group at the 3-position of the benzene core. Its molecular formula is C₁₃H₁₀N₄O₂, with a calculated molecular weight of 254.24 g/mol. This structure makes it relevant in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

3-[(5-cyanopyridin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-11-3-1-2-10(6-11)13(17)18/h1-6,8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXJPPCQVJSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-Cyanopyridin-2-ylamino)benzoic acid typically involves the reaction of 5-cyanopyridine-2-amine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(5-Cyanopyridin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(5-Cyanopyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in molecular biology studies to investigate biological pathways and mechanisms.

    Industry: The compound is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(5-Cyanopyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key benzoic acid derivatives is summarized below:

Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Key Substituents
3-(5-Cyanopyridin-2-ylamino)benzoic acid C₁₃H₁₀N₄O₂ 254.24 ~1.5 2 6 ~95 5-Cyanopyridin-2-ylamino
3-(2-Aminopyrimidin-5-yl)benzoic acid C₁₁H₉N₃O₂ 215.21 1.0 2 5 89.1 2-Aminopyrimidin-5-yl
Hydroxyl-(sulfooxy)benzoic acid C₇H₆O₇S 234.18 N/A 3 7 ~140 Hydroxyl, Sulfooxy
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]... Varies >300 >2.5 2–3 5–6 ~80–90 Cl, CF₃, pyridinylamino
Key Observations:
  • Hydrogen-Bonding Capacity: The target compound has six H-bond acceptors (carboxylic acid O, pyridine N, cyano N, amino N), slightly higher than 3-(2-aminopyrimidin-5-yl)benzoic acid (five acceptors). This may improve solubility in polar solvents compared to trifluoromethyl derivatives .
  • Lipophilicity : The XLogP3 of ~1.5 suggests moderate lipophilicity, lower than chloro/trifluoromethyl analogs (XLogP3 >2.5) but higher than sulfated derivatives (hydrophilic due to sulfooxy groups) .

Biological Activity

3-(5-Cyanopyridin-2-ylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety connected to a cyanopyridine group. Its molecular formula is C12H10N2O2C_{12}H_{10}N_2O_2, and it has a molecular weight of approximately 218.22 g/mol. The presence of both the benzoic acid and cyanopyridine functionalities contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and cellular signaling.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspases and enhancing proteasomal activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that the compound showed low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development.

Case Studies

  • Study on Proteasome Activity : A study evaluated the effects of this compound on proteasome activity in human foreskin fibroblasts. Results indicated significant activation of proteasomal pathways, suggesting its role as a modulator in protein homeostasis .
  • In Silico Studies : Computational modeling studies have identified potential binding interactions between this compound and key enzymes involved in cancer progression. These findings support the hypothesis that it could serve as a lead compound for developing novel anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityLow cytotoxic effects at therapeutic doses
Proteasome ModulationActivates proteasomal pathways

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